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Compound of Interest

Compound Name: 3-Nitro-2-(1H-pyrrol-1-yl)phenol

Cat. No.: B1406814

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental spectroscopic data for 3-Nitro-2-(1H-pyrrol-1-yl)phenol is
not readily available in publicly accessible chemical databases. The data presented herein is
predictive, based on established spectroscopic principles and data from structurally analogous
compounds. This guide serves as a reference for expected spectral characteristics and outlines
the standard experimental protocols for their acquisition.

Molecular Structure and Properties

e IUPAC Name: 3-Nitro-2-(1H-pyrrol-1-yl)phenol

e Molecular Formula: C10HsN20s3

e Molecular Weight: 204.18 g/mol [1]

« Canonical SMILES: C1=CC=C(N1)C2=C(C=CC(=C2)--INVALID-LINK--[O-])O

This molecule incorporates a phenol ring substituted with a nitro group at the meta-position and
a pyrrole ring at the ortho-position relative to the hydroxyl group. These functional groups
dictate the molecule's electronic properties and are the primary determinants of its
spectroscopic signature.

Predicted Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 3-Nitro-2-(1H-pyrrol-1-
yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: DMSO-ds, Field Strength: 400 MHZz)

Chemical Shift

Multiplicity Integration Assignment Notes
(3, ppm)

Chemical shift
is
concentration-
dependent and
~10.0 - 11.0 brs 1H Phenolic -OH may not be
observed if
proton
exchange
occurs.

Aromatic proton
~8.0-8.2 d 1H Ar-H ortho to the nitro

group.

Aromatic proton
~7.6-7.8 t 1H Ar-H para to the
hydroxyl group.

Aromatic proton
~7.2-74 d 1H Ar-H ortho to the
hydroxyl group.

Protons on

carbons adjacent
~6.8-7.0 t 2H Pyrrole Ha ) )

to the nitrogen in

the pyrrole ring.

| ~6.2 - 6.4 | t| 2H | Pyrrole HB | Protons on carbons beta to the nitrogen in the pyrrole ring. |
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Table 2: Predicted *3C NMR Data (Solvent: DMSO-de, Field Strength: 100 MHz)

Chemical Shift (6, ppm)

Assignment

Notes

Carbon bearing the

~155 - 160 Ar C-OH

hydroxyl group.

Carbon bearing the nitro
~148 - 152 Ar C-NOz2

group.

Carbon bearing the pyrrole
~135 - 140 Ar C-N(Pyrrole) )

substituent.
~130- 133 Ar CH Aromatic methine carbon.

Alpha carbons of the pyrrole
~120 - 125 Pyrrole Ca ]

ring.
~118 - 122 Ar CH Aromatic methine carbon.
~115-118 Ar CH Aromatic methine carbon.

| ~110 - 113 | Pyrrole CP3 | Beta carbons of the pyrrole ring. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber

Intensity Vibration Type Functional Group
(cm™)
3500 - 3300 Strong, Broad O-H Stretch Phenolic Hydroxyl
3150 - 3050 Medium C-H Stretch Aromatic & Pyrrole
N-O Asymmetric )
1550 - 1510 Strong Nitro Group
Stretch
N-O Symmetric )
1360 - 1330 Strong Nitro Group
Stretch
1600, 1475 Medium-Weak C=C Stretch Aromatic Ring
1280 - 1200 Strong C-O Stretch Phenol
| 1350 - 1310 | Medium | C-N Stretch | Aryl-Pyrrole Bond |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
Parameter Value Method
Monoisotopic Mass 204.0535 u Calculated
Nominal Mass 204 u Calculated
Predicted [M+H]* 205.0613 High-Resolution MS (ESI+)
Predicted [M]* 204.0535 High-Resolution MS (EI)

| Major Fragments | m/z 187, 158, 130 | Fragmentation of the molecular ion via loss of OH,
NOz2, or the pyrrole moiety. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of 3-Nitro-2-(1H-pyrrol-1-yl)phenol in approximately
0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm NMR tube.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

e 1H NMR Acquisition:
o Tune and shim the spectrometer for the specific sample.
o Acquire a one-dimensional proton spectrum using a standard pulse sequence.
o Set the spectral width to cover the range of -2 to 12 ppm.

o Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Set the spectral width to cover the range of 0 to 200 ppm.
o A higher number of scans is required due to the low natural abundance of 13C.

o Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shifts using the
residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for 1H).[3][4]

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Solid Film):

o Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile
solvent like methylene chloride or acetone.[5]

o Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]

o Allow the solvent to evaporate completely, leaving a thin film of the compound on the
plate.[5]
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e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[¢]

Place the salt plate in the sample holder of the spectrometer.

[¢]

Acquire a background spectrum of the clean, empty sample chamber.

[e]

Acquire the sample spectrum over the range of 4000 to 400 cm™1.

o

The final spectrum is presented as percent transmittance versus wavenumber (cm~1).[6]

Mass Spectrometry (MS)

o Sample Preparation (for ESI-MS):

o Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an
organic solvent (e.g., methanol or acetonitrile).[7]

o Dilute this stock solution with the same solvent to a final concentration of 1-10 pg/mL.[7]

o Filter the final solution if any particulate matter is present to prevent instrument clogging.

[7]

 Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled to an ionization source (e.g., Electrospray lonization - ESI, or
Electron Impact - El).

o Data Acquisition:
o Infuse the sample solution directly into the ionization source.

o Acquire data in both positive and negative ion modes to observe protonated ([M+H]*) and
deprotonated ([M-H]~) species, respectively.

o For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to
collision-induced dissociation (CID).
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o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.[8][9][10]

Visualized Workflows and Relationships
General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and spectroscopic
characterization of a target compound like 3-Nitro-2-(1H-pyrrol-1-yl)phenol.
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Synthesis of Precursor
(e.g., 2-(1H-pyrrol-1-yl)phenol)

Nitration Reaction

(e.g., HNO3/H2S0a4)

Work-up & Crude Isolation
(Quenching, Extraction)

Purification
(Column Chromatography / Recrystallization)

/ I \
Spéctroscopic Anal?s\is

Data Interpretation &
Structure Confirmation
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3-Nitro-2-(1H-pyrrol-1-yl)phenol

Phenolic -OH Nitro -NO2 Aromatic C-H | Pyrrole C-H

1H NMR (ppm) MS (m/z)
~3400 (broad) ~10-11 (br s) Loss of -OH (M-17)
~1530 & 1340 (strong) deshields ortho H (~8.1) Loss of -NO2 (M-46)

~3100 ~7.2-8.2 (m) Aromatic Fragments

~3120 ~6.2-7.0 (m) Pyrrole Fragments

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 3-Nitro-2-(1H-
pyrrol-1-yl)phenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1406814#spectroscopic-data-for-3-nitro-2-1h-pyrrol-
1-yl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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